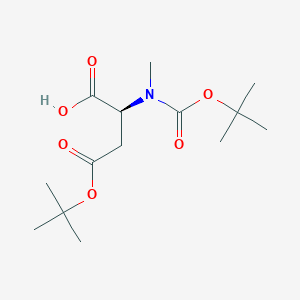
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes tert-butoxy and tert-butoxycarbonyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids followed by selective functional group transformations. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino group, and tert-butyl groups to protect the carboxyl group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives
Scientific Research Applications
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid: The enantiomer of the compound, with similar but distinct properties.
N-tert-Butoxycarbonyl-L-alanine: A related compound with a simpler structure, used in similar applications.
tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate: Another related compound with applications in organic synthesis.
Uniqueness
(S)-4-(tert-Butoxy)-2-((tert-butoxycarbonyl)(methyl)amino)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and the study of biochemical mechanisms.
Properties
Molecular Formula |
C14H25NO6 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-9(11(17)18)15(7)12(19)21-14(4,5)6/h9H,8H2,1-7H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
NXCHYNDSEYTLJK-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















